Cefadroxil Related Compound I

Descripción general

Descripción

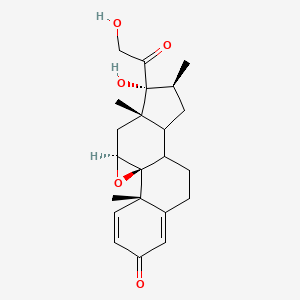

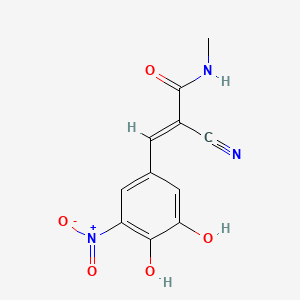

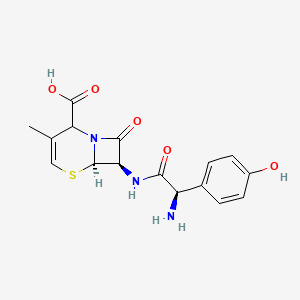

Cefadroxil Related Compound I is a reference standard of the United States Pharmacopeia (USP). Its empirical formula is C16H17N3O5S and it has a molecular weight of 363.39 . It is also known by the systematic name (6R,7R)-7-[®-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered β-lactam ring attached to a six-membered dihydrothiazine ring . This structure is similar to that of penicillin and gives it inherent resistance to β-lactamase degradation .Chemical Reactions Analysis

This compound, like all β-lactam antibiotics, is a cephalosporin antibiotic . It is a β-lactam compound, which means it has a similar mechanism of action as penicillin .Physical and Chemical Properties Analysis

This compound is a white to yellowish-white crystalline powder . It is a pharmaceutical primary standard and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Analytical Methods and Quantitative Analysis

Cefadroxil has been extensively studied for its analytical characteristics and quantitative determination methods. Techniques like liquid chromatography and spectrophotometry in the ultraviolet region are prevalent for analyzing cefadroxil, though it's notable that many solvents used are environmentally harmful, highlighting the need for greener approaches (de Marco & Salgado, 2017). Furthermore, a highly efficient HPLC-UV method has been developed for the quantitative determination of cefadroxil in human plasma, proving valuable for pharmacokinetic studies (Kano et al., 2012).

Interaction with Transporters and Brain Distribution

Cefadroxil's interaction with transporters like PEPT2 (Slc15a2) significantly affects its concentration in cerebrospinal fluid, impacting its therapeutic potential in treating conditions like bacterial meningitis. Studies demonstrate how PEPT2 limits cefadroxil's exposure in the CSF, indicating the transporter's role in drug distribution within the brain (Shen et al., 2005). Additionally, the influence of transporters on cefadroxil distribution within the brain was further elaborated, shedding light on the involvement of multiple transporters in mediating cefadroxil's brain-to-blood efflux at the blood-brain barrier (Chen et al., 2014).

Complex Formation and Interaction with Metal Ions

Cefadroxil's interaction with various metal ions has been a point of focus due to its implications in drug efficacy and stability. The interaction between cefadroxil and metal ions like Zn2+, Al3+, Fe3+, Cu2+, and Co2+ has been quantified, revealing the varying strength of these interactions and their potential influence on the drug's pharmacological properties (Auda et al., 2009).

Formulation and Drug Delivery

Efforts to enhance cefadroxil's solubility and drug delivery efficacy have led to innovative approaches in formulation science. Studies have focused on creating polyethylene glycol conjugates of cefadroxil to enhance its aqueous solubility, thereby improving its bioavailability and therapeutic potential (Jyothi et al., 2022).

Mecanismo De Acción

Target of Action

Cefadroxil Related Compound I, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

The compound interacts with its targets (PBPs) by binding to them, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This interaction disrupts the normal function of the PBPs, leading to the inhibition of cell wall synthesis . The compound may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cefadroxil Related Compound I plays a significant role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This interaction disrupts the cell wall biosynthesis, leading to bacterial cell lysis. The compound’s interaction with PBPs is crucial for its antibacterial activity .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death. This compound influences cell function by disrupting the integrity of the bacterial cell wall, which is essential for maintaining cell shape and protecting against osmotic pressure . Additionally, it may impact cell signaling pathways and gene expression related to cell wall synthesis and repair mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . The inhibition of this process leads to the activation of autolytic enzymes, causing cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions but may degrade under extreme temperatures or light exposure . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of bacterial growth and potential development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . Threshold effects include the minimum inhibitory concentration required to achieve antibacterial activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its antibacterial activity. It interacts with enzymes responsible for peptidoglycan synthesis, particularly penicillin-binding proteins (PBPs) . The compound’s metabolism may also involve interactions with other enzymes and cofactors that modulate its activity and stability . Effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as peptide transporter 2 (PEPT2), organic anion transporters (OATs), and multidrug resistance-associated proteins (MRPs) . These transporters facilitate the compound’s uptake, distribution, and elimination, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound’s activity is directed to this specific compartment due to its binding interactions with penicillin-binding proteins (PBPs) . Post-translational modifications and targeting signals may further influence its localization and function within bacterial cells .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-6,10-12,15,20H,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,12?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALASAGQUABEC-XOGJBXBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.